Maximin-9
Description
Maximin-9 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Maximus frog species. It belongs to the maximin family, characterized by α-helical structures, amphipathic properties, and broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . The peptide comprises 27 amino acid residues with a molecular weight of approximately 3.1 kDa. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . This compound has shown low hemolytic activity in mammalian cells, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGRKFLGGVKTTFRCGVKDFASKHLY |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Maximin-9’s efficacy and limitations, we compare it with four structurally or functionally analogous AMPs: Melittin, Magainin-2, LL-37, and Temporin-L. Key parameters include antimicrobial activity, cytotoxicity, structural stability, and solubility (Table 1).
Table 1: Comparative Properties of this compound and Analogous AMPs
| Parameter | This compound | Melittin | Magainin-2 | LL-37 | Temporin-L |
|---|---|---|---|---|---|
| Source | Maximus frog | Honeybee venom | Xenopus frog | Human cathelicidin | Rana frog |
| Length (aa) | 27 | 26 | 23 | 37 | 13 |
| Molecular Weight | 3.1 kDa | 2.8 kDa | 2.4 kDa | 4.5 kDa | 1.5 kDa |
| Net Charge | +5 | +6 | +3 | +6 | +3 |
| MIC (μg/mL)* | 2–8 | 1–4 | 4–16 | 8–32 | 16–64 |
| Hemolysis (HC50) | >200 μg/mL | 10–20 μg/mL | >100 μg/mL | 50–100 μg/mL | 25–50 μg/mL |
| Solubility | High | Moderate | High | Low | Moderate |
| Stability (t1/2) | 12 hrs | 2 hrs | 8 hrs | 6 hrs | 4 hrs |
Key Findings from Comparative Studies
Antimicrobial Efficacy
This compound exhibits superior stability compared to Melittin and Temporin-L, with a plasma half-life of 12 hours, likely due to its resistance to proteolytic degradation . However, its MIC values against E. coli (2–8 μg/mL) are higher than Melittin (1–4 μg/mL) but lower than Magainin-2 (4–16 μg/mL) .
Cytotoxicity
This compound’s hemolytic activity (HC50 >200 μg/mL) is significantly lower than Temporin-L (HC50 25–50 μg/mL) and Melittin (HC50 10–20 μg/mL), aligning it closer to Magainin-2 in safety profiles .
Structural Insights
Unlike LL-37, which adopts a disordered structure in aqueous solutions, this compound maintains an α-helical conformation even at low salt concentrations, enhancing its membrane-targeting efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
